4-Chloro-2-(cyclobutylthio)pyridine
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Overview
Description
4-Chloro-2-(cyclobutylthio)pyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a chlorine atom at the 4-position and a cyclobutylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclobutylthio)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclobutylthio group. One common method involves the reaction of 2-chloropyridine with cyclobutylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclobutylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The cyclobutylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of the corresponding thiol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(cyclobutylthio)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe molecule for studying biological processes and interactions involving pyridine derivatives.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclobutylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutylthio group can enhance the compound’s binding affinity and selectivity for its target, while the chlorine atom can influence its metabolic stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with a chlorine atom at the 2-position.
4-Chloropyridine: Similar to 4-Chloro-2-(cyclobutylthio)pyridine but lacks the cyclobutylthio group.
2-(Cyclobutylthio)pyridine: Lacks the chlorine atom but contains the cyclobutylthio group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the cyclobutylthio group, which confer distinct chemical and biological properties
Properties
CAS No. |
1346707-36-5 |
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Molecular Formula |
C9H10ClNS |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
4-chloro-2-cyclobutylsulfanylpyridine |
InChI |
InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI Key |
YHHIQCFKVDEDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)SC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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